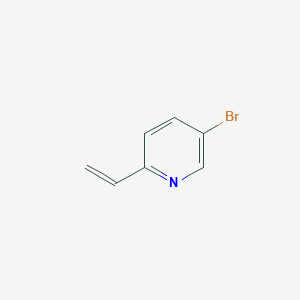

5-溴-2-乙烯基吡啶

描述

5-Bromo-2-vinylpyridine is a brominated pyridine derivative that is of significant interest in the field of organic chemistry due to its potential applications in the synthesis of complex molecules and materials. The presence of both a bromine atom and a vinyl group in the molecule makes it a versatile intermediate for various chemical transformations, including coupling reactions and polymerizations.

Synthesis Analysis

The synthesis of brominated pyridines, including derivatives similar to 5-bromo-2-vinylpyridine, can be achieved through multiple methods. For instance, the Suzuki-Miyaura cross-coupling reaction is a common approach to introduce vinyl groups into bromopyridines, as demonstrated in the synthesis of various vinyl-substituted polypyridyl ligands . Additionally, the Stille coupling reaction has been employed to produce 5-bromo-2,2'-bipyridine, which shares structural similarities with 5-bromo-2-vinylpyridine . These methods provide efficient routes to brominated pyridines, which can be further functionalized to create a wide array of compounds.

Molecular Structure Analysis

The molecular structure of 5-bromo-2-vinylpyridine is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The bromine atom at the 5-position and the vinyl group at the 2-position are key functional groups that influence the reactivity and coordination properties of the molecule. The vinyl group, in particular, can participate in various chemical reactions, including polymerizations and further coupling reactions .

Chemical Reactions Analysis

Brominated pyridines, including 5-bromo-2-vinylpyridine, are reactive intermediates that can undergo a variety of chemical reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the vinyl group can undergo addition reactions with halogens, as seen in the study of vinyloxy-pyridines and n-vinylpyridines with bromine . Furthermore, the vinyl group can be utilized in polymerization reactions to create polymeric materials with pyridine units in the backbone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-vinylpyridine are influenced by its functional groups. The bromine atom increases the molecule's density and boiling point compared to unsubstituted pyridines. The vinyl group introduces unsaturation into the molecule, which can affect its stability and reactivity. The pyridine ring itself is known for its electron-withdrawing properties due to the nitrogen atom, which can impact the acidity of protons attached to the ring and the overall electronic distribution within the molecule .

科学研究应用

抗病毒特性

5-溴-2-乙烯基吡啶衍生物已显示出对单纯疱疹病毒1型复制具有有效的抑制作用。研究发现,(E)-5-(2-溴乙烯基)-dUrd等化合物在抗疱疹活性方面具有高度选择性,在动物模型中表现出有效性,包括无胸腺裸鼠的皮肤疱疹感染。这些化合物的选择性值得注意,因为它们在对病毒有效的浓度下不影响宿主细胞的生长或代谢 (De Clercq, Descamps, De Somer, Barr, Jones, & Walker, 1979)。

聚合物科学

已经对聚(乙烯基吡啶),包括聚(4-乙烯基吡啶)、聚(2-甲基-5-乙烯基吡啶)和聚(2-乙烯基吡啶)与有机溶剂中的碱金属盐的络合进行了研究。这些研究集中在电导率、粘度测量和核磁共振波谱上,以了解各种因素对络合的影响,例如聚合物、盐和溶剂的性质。研究结果表明,聚合物与碱金属盐的结合机理属于离子偶极型 (Bekturganova, Dzhumadilov, & Bekturov, 1996)。

光伏应用

据报道,合成了含有三联吡啶-钌配合物的共轭聚合物材料,在光伏领域具有潜在应用。这些通过钯催化的Heck偶联聚合合成的聚合物,表现出向配合物的能量转移能力,如通过荧光猝灭观察到的那样。它们被应用于聚合物太阳能电池和染料敏化太阳能电池中 (Duprez, Biancardo, Spanggaard, & Krebs, 2005)。

透皮给药

一项关于含有十六烷基吡啶溴化物基团的聚合物的研究展示了其作为透皮给药渗透促进剂的效用。该聚合物是通过聚(4-乙烯基吡啶)与十六烷基溴化物反应合成的,并在体外实验中表现出增加的药物渗透率。这一发现对于透皮给药系统的开发具有重要意义 (Aoyagi, Terashima, Nagase, & Matsui, 1991)。

杀菌表面

聚(4-乙烯基-N-烷基吡啶溴化物)已被用于创建在接触时杀死空气中细菌的表面。通过将这种聚合物共价连接到载玻片上,研究人员显着降低了包括金黄色葡萄球菌和大肠杆菌在内的各种细菌物种的存活率。这项技术在医疗保健和其他环境中创建抗菌表面的应用中具有潜力 (Tiller, Liao, Lewis, & Klibanov, 2001)。

安全和危害

The safety data sheet for 5-Bromo-2-vinylpyridine indicates that it is classified as having acute oral toxicity and skin corrosion/irritation . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

属性

IUPAC Name |

5-bromo-2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-7-4-3-6(8)5-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSIJBZWAMCSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610939 | |

| Record name | 5-Bromo-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-vinylpyridine | |

CAS RN |

226883-52-9 | |

| Record name | 5-Bromo-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

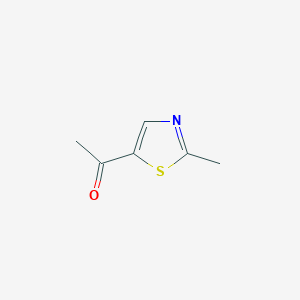

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)